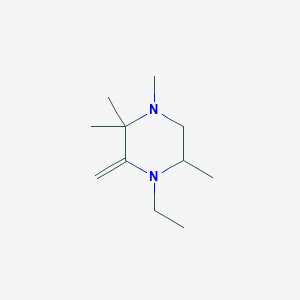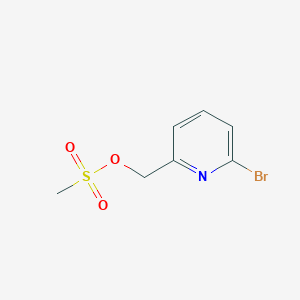
6-bromo-2-Pyridinemethanol 2-methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-Pyridinemethanol 2-methanesulfonate is a chemical compound with the molecular formula C7H8BrNO3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-Pyridinemethanol 2-methanesulfonate typically involves the bromination of 2-pyridinemethanol followed by the esterification with methanesulfonic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-Pyridinemethanol 2-methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
6-Bromo-2-Pyridinemethanol 2-methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-Pyridinemethanol 2-methanesulfonate involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-pyridinemethanol: A closely related compound with similar chemical properties.
6-Bromo-2-hydroxymethylpyridine: Another derivative of pyridine with comparable reactivity.
Uniqueness
6-Bromo-2-Pyridinemethanol 2-methanesulfonate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications.
Propiedades
Fórmula molecular |
C7H8BrNO3S |
|---|---|
Peso molecular |
266.11 g/mol |
Nombre IUPAC |
(6-bromopyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(10,11)12-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 |
Clave InChI |
PGEWFUSYGNQQRK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=NC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


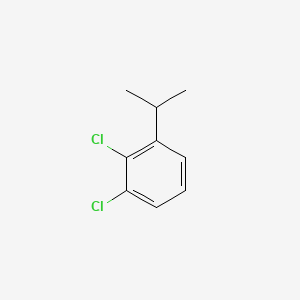
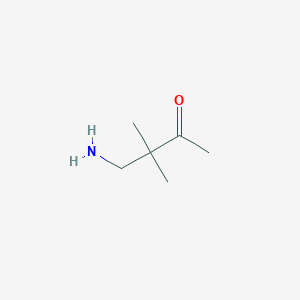
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
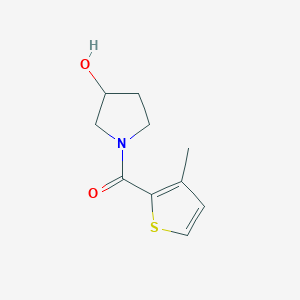

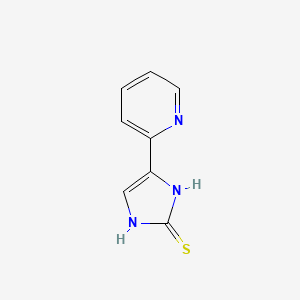
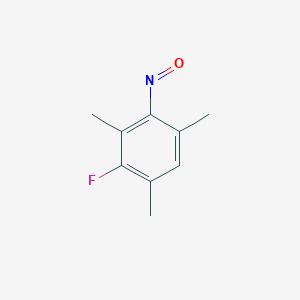
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
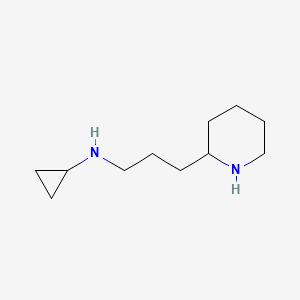
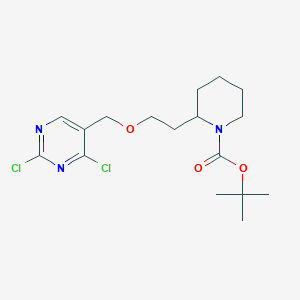
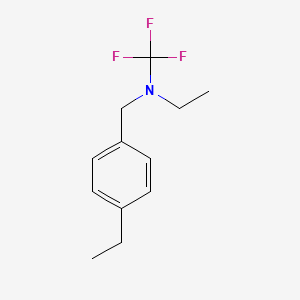
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
